molecular formula C22H18ClN3O3S B2938706 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol CAS No. 1040635-32-2

2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B2938706
CAS No.: 1040635-32-2
M. Wt: 439.91
InChI Key: MDUIRKSMWKEYKS-UHFFFAOYSA-N
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Description

This compound is a pyrimidin-4-ol derivative featuring a 1,3-oxazole moiety linked via a sulfanyl bridge and substituted aromatic groups. Its structure includes:

  • A pyrimidin-4-ol core with a 4-methoxyphenyl group at position 5.
  • A sulfanyl (-S-) linkage connecting the pyrimidine ring to a 2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-ylmethyl group.
  • Key substituents: 3-chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating), which may influence electronic properties and binding interactions.

Calculated Molecular Formula: C₂₁H₁₆ClN₃O₃S Molecular Weight: ~425.89 g/mol.

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-13-19(24-21(29-13)15-4-3-5-16(23)10-15)12-30-22-25-18(11-20(27)26-22)14-6-8-17(28-2)9-7-14/h3-11H,12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUIRKSMWKEYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,3-oxazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3-oxazole ring.

    Substitution reactions:

    Formation of the pyrimidin-4-ol core: This step involves the condensation of suitable precursors under controlled conditions to form the pyrimidin-4-ol core.

    Attachment of the sulfanyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole or pyrimidin-4-ol rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols)

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Hydrogenated rings, ring-opened products

    Substitution products: Halogenated or nucleophile-substituted aromatic rings

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating signaling pathways: Interacting with receptors or signaling proteins to alter cellular responses.

    Inducing oxidative stress: Generating reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds, sourced from a screening database , share structural motifs with the target molecule and are analyzed below:

Table 1: Structural and Physicochemical Comparison

Compound Name (ID) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₁₆ClN₃O₃S 425.89 3-Chlorophenyl, 4-methoxyphenyl, 1,3-oxazole
2-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol (G807-0574) C₂₁H₁₆N₄O₅S 436.44 1,2,4-Oxadiazole, 2H-1,3-benzodioxol-5-yl, 3-methoxyphenyl
2-{[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide C₂₀H₂₂F₃N₅O₃S 481.47 Trifluoromethyl, 3,4-dimethoxyphenyl, acetamide-pyrazole

Structural Analysis:

Heterocyclic Core Variations: The target compound uses a 1,3-oxazole ring, whereas G807-0574 substitutes this with a 1,2,4-oxadiazole. Oxadiazoles are known for enhanced metabolic stability compared to oxazoles .

Aromatic Substituents: The 3-chlorophenyl group in the target compound may enhance electrophilic interactions, while the benzodioxolyl group in G807-0574 could improve π-π stacking with aromatic residues in biological targets.

Functional Group Additions :

  • The acetamide-pyrazole moiety in the third compound adds hydrogen-bonding capability, which might improve target affinity but reduce solubility.

Physicochemical Implications:

  • Lipophilicity : The trifluoromethyl and acetamide groups in the third compound likely increase logP compared to the target compound.
  • Synthetic Complexity : The acetamide-pyrazole linkage in the third compound may require multi-step synthesis compared to the target’s simpler sulfanyl bridge .

Research Findings and Implications

  • Knowledge Gaps: Experimental data on solubility, stability, and target binding are absent. For example, the 3-chlorophenyl group’s impact on cytotoxicity remains speculative without assays.

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